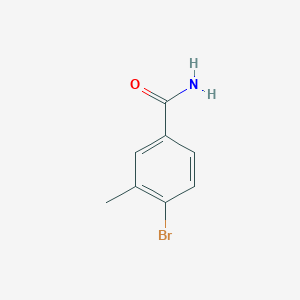
N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide, also known as JM118, is a derivative of the anticancer drug, cyclophosphamide. It is a prodrug that is activated in the body to produce the active metabolite, JM109. JM118 has been studied for its potential use in cancer treatment due to its ability to selectively target cancer cells while sparing normal cells.
Wirkmechanismus
N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide works by selectively targeting cancer cells that have high levels of the enzyme, aldehyde dehydrogenase (ALDH). Once inside the cell, this compound is converted to its active metabolite, JM109, which binds to DNA and causes cell death. Normal cells have low levels of ALDH, which makes them less susceptible to the effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It induces DNA damage, inhibits cell division, and causes cell death. This compound has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can further contribute to their death.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide has several advantages for use in lab experiments. It is easy to synthesize, has a long shelf life, and is stable under a wide range of conditions. However, one limitation is that it requires activation in the body to produce the active metabolite, JM109. This means that experiments using this compound may not accurately reflect the effects of the drug in vivo.
Zukünftige Richtungen
There are several future directions for research on N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide. One area of interest is the development of new prodrugs that can selectively target different types of cancer cells. Another area of interest is the use of this compound in combination with other chemotherapy drugs to increase its effectiveness. Additionally, there is interest in studying the effects of this compound on cancer stem cells, which are thought to be responsible for cancer recurrence.
Synthesemethoden
N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide is synthesized by reacting 4-morpholinylphosphonic acid with 2-chloroethylcyclohexylamine in the presence of triethylamine. The resulting product is then treated with phosgene to form the final compound, this compound.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs.
Eigenschaften
CAS-Nummer |
169811-10-3 |
|---|---|
Molekularformel |
C14H28Cl2N3O2P |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine |
InChI |
InChI=1S/C14H28Cl2N3O2P/c15-6-8-18(9-7-16)22(20,19-10-12-21-13-11-19)17-14-4-2-1-3-5-14/h14H,1-13H2,(H,17,20) |
InChI-Schlüssel |
QGLZNJWMXJRYCA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NP(=O)(N2CCOCC2)N(CCCl)CCCl |
Kanonische SMILES |
C1CCC(CC1)NP(=O)(N2CCOCC2)N(CCCl)CCCl |
Synonyme |
N-[bis(2-chloroethyl)amino-morpholin-4-yl-phosphoryl]cyclohexanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















